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Compound of Interest

Compound Name: Ethyl 2-(cyanomethyl)benzoate

Cat. No.: B174670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 2-(cyanomethyl)benzoate is a chemical compound for which extensive

public domain data is limited. This guide consolidates available information and presents

representative experimental protocols and potential research workflows based on established

chemical principles and data from structurally related compounds.

Core Compound Identification and Properties
Ethyl 2-(cyanomethyl)benzoate, with the molecular formula C₁₁H₁₁NO₂, is an organic

compound featuring a benzene ring substituted with an ethyl ester and a cyanomethyl group at

the ortho position.[1][2][3][4][5] Its chemical structure suggests its potential as a versatile

intermediate in organic synthesis, particularly in the construction of more complex molecules

relevant to medicinal chemistry.

Physicochemical and Computed Data
Quantitative data for Ethyl 2-(cyanomethyl)benzoate is primarily based on computational

models. Experimental values for properties such as melting and boiling points are not readily

available in the literature. The following table summarizes key identifiers and computed

physicochemical properties.
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Property Value Source

IUPAC Name Ethyl 2-(cyanomethyl)benzoate N/A

Synonyms

2-Cyanomethyl benzoic acid

ethyl ester, Benzoic acid, 2-

(cyanomethyl)-, ethyl ester

[1][6]

CAS Number 19821-21-7 [2][4][5]

Molecular Formula C₁₁H₁₁NO₂ [1][2][4][5]

Molecular Weight 189.21 g/mol [2]

XLogP3 (Computed) 1.8 [6]

Hydrogen Bond Donor Count 0 [6]

Hydrogen Bond Acceptor

Count
3 [6]

Rotatable Bond Count 4 [6]

Exact Mass 189.078978594 Da [6]

Complexity (Computed) 241 [6]

Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for Ethyl 2-(cyanomethyl)benzoate is not widely

published. However, a plausible synthetic route can be devised based on standard organic

chemistry transformations and procedures reported for analogous compounds. The following

represents a hypothetical, yet chemically sound, experimental protocol.

Proposed Synthesis of Ethyl 2-(cyanomethyl)benzoate
A common route to synthesize α-cyano esters is through the cyanation of an α-halo ester. In

this proposed synthesis, ethyl 2-(bromomethyl)benzoate would serve as the precursor.

Reaction Scheme:

Experimental Protocol:
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Materials:

Ethyl 2-(bromomethyl)benzoate

Sodium cyanide (NaCN)

Dimethylformamide (DMF), anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve

Ethyl 2-(bromomethyl)benzoate (1 equivalent) in anhydrous DMF.

Add sodium cyanide (1.2 equivalents) to the solution.

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

Purification:
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The crude product can be purified by column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to yield pure Ethyl 2-
(cyanomethyl)benzoate.

Characterization
The structure and purity of the synthesized Ethyl 2-(cyanomethyl)benzoate would be

confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical

structure.

Mass Spectrometry (MS): To verify the molecular weight.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch,

C=O stretch of the ester).

Potential Applications in Drug Development
While specific biological activities of Ethyl 2-(cyanomethyl)benzoate are not well-

documented, its structural motifs are present in various biologically active molecules. The

cyanomethyl group can act as a bioisostere for other functional groups or as a key interacting

moiety with biological targets.

Role as a Chemical Scaffold
The "cyanomethylbenzoate" core can be considered a scaffold for the development of novel

therapeutic agents. The ester and nitrile functionalities offer handles for further chemical

modifications to explore structure-activity relationships (SAR). For instance, the ester could be

hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various

amines to generate a library of amide derivatives.

Potential Biological Targets
Derivatives of structurally related compounds, such as benzothiazoles, have shown a wide

range of biological activities, including antimicrobial, antifungal, and antitumor effects. It is

plausible that derivatives of Ethyl 2-(cyanomethyl)benzoate could be investigated for similar

activities.
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Visualizing Workflows and Pathways
Given the lack of specific experimental data for signaling pathways involving Ethyl 2-
(cyanomethyl)benzoate, the following diagrams represent a generalized workflow for the

synthesis and screening of a novel chemical entity and a hypothetical signaling pathway that

could be investigated for a compound with this scaffold.

General Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a novel compound like

Ethyl 2-(cyanomethyl)benzoate and its subsequent initial biological screening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b174670?utm_src=pdf-body
https://www.benchchem.com/product/b174670?utm_src=pdf-body
https://www.benchchem.com/product/b174670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Purification

Initial Biological Screening

Follow-up Studies

Starting Materials
(e.g., Ethyl 2-(bromomethyl)benzoate)

Chemical Synthesis
(e.g., Cyanation)

Reaction Workup
and Extraction

Purification
(e.g., Column Chromatography)

Structural Characterization
(NMR, MS, IR)

Pure Ethyl 2-(cyanomethyl)benzoate

Cytotoxicity Assay
(e.g., MTT Assay)

Panel of Cancer
Cell Lines

Data Analysis
(IC50 Determination)

Hit Identification

Mechanism of Action
Studies

Structure-Activity
Relationship (SAR) Studies

Lead Optimization

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b174670?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A general workflow for the synthesis and initial biological screening of a novel

compound.

Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where a derivative of Ethyl 2-
(cyanomethyl)benzoate could act as an inhibitor of a generic kinase signaling pathway, a

common target in cancer drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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